3-Fluoro Substitution Abolishes Mutagenicity: 3-Fluoro-4-methylquinoline vs. 4-Methylquinoline and 5-Fluoroquinoline in Ames and In Vivo Assays
Fluorine substitution at the 3-position of the quinoline nucleus eliminates mutagenic activity, whereas 4-methylquinoline is extraordinarily mutagenic (most potent among methylquinolines) and 5-fluoroquinoline retains full mutagenic and carcinogenic activity. 3-fluoroquinoline was non-mutagenic in Salmonella typhimurium TA100 with rat liver S9 activation and was negative for unscheduled DNA synthesis (UDS) induction in rat hepatocytes [1]. In an in vivo lacZ-transgenic mouse (MutaMouse) assay, 3-fluoroquinoline was devoid of mutagenicity in the liver, bone marrow, and testis, while quinoline and 5-fluoroquinoline showed significant mutagenic responses [2]. 3-fluoroquinoline was also non-carcinogenic in a medium-term rat hepatocarcinogenesis bioassay, unlike quinoline and 5-fluoroquinoline [2]. By class-level inference, 3-fluoro-4-methylquinoline is expected to retain this non-mutagenic phenotype, as fluorine at position 3 blocks formation of the enamine epoxide intermediate responsible for mutagenic DNA modification [3].
| Evidence Dimension | Mutagenicity in S. typhimurium TA100 with rat liver S9 activation |
|---|---|
| Target Compound Data | Non-mutagenic (3-fluoroquinoline: no significant mutagenic activity observed) [1] |
| Comparator Or Baseline | 4-Methylquinoline: extraordinarily potent mutagen; 5-Fluoroquinoline: mutagenic and carcinogenic [1][2] |
| Quantified Difference | Qualitative difference: complete abolition vs. potent mutagenicity (4-MeQ is the most mutagenic among all quinoline derivatives tested) [1][3] |
| Conditions | Ames test (S. typhimurium TA100, +S9 rat liver microsomal enzymes); UDS assay (rat hepatocytes); in vivo MutaMouse assay (liver, bone marrow, testis); rat hepatocarcinogenesis bioassay (GST-P positive foci) |
Why This Matters
For researchers developing antibacterial agents or evaluating drug safety, selecting the non-mutagenic 3-fluoro-4-methylquinoline scaffold over the highly mutagenic 4-methylquinoline avoids confounding genotoxicity in lead optimization, reducing attrition risk in preclinical safety assessment.
- [1] LaVoie, E.J., et al. Genotoxicity of fluoroquinolines and methylquinolines. Carcinogenesis, 1991, 12(2), 217-220. DOI: 10.1093/carcin/12.2.217 View Source
- [2] Miyata, Y., et al. Antimutagenic structural modification of quinoline assessed by an in vivo mutagenesis assay using lacZ-transgenic mice. Mutat. Res., 1998, 414(1-3), 165-169. DOI: 10.1016/S1383-5718(98)00029-1 View Source
- [3] Kato, T., et al. Anti-mutagenic structural modification by fluorine-substitution in highly mutagenic 4-methylquinoline derivatives. Mutat. Res., 2000, 465(1-2), 173-182. DOI: 10.1016/S1383-5718(99)00226-0 View Source
